(Chroman-8-ylmethyl)amine

α₂A-Adrenoceptor Structure-Activity Relationship GPCR Agonism

(Chroman-8-ylmethyl)amine is a chromane derivative featuring a primary aminomethyl group attached at the 8-position of the 3,4-dihydro-2H-1-benzopyran scaffold. It has the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 933727-40-3
Cat. No. B1457588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chroman-8-ylmethyl)amine
CAS933727-40-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)CN)OC1
InChIInChI=1S/C10H13NO/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4H,2,5-7,11H2
InChIKeyCPJFACCHHWIMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Chroman-8-ylmethyl)amine (CAS 933727-40-3): Procurement Considerations for a Primary Amine-Functionalized Chromane Building Block


(Chroman-8-ylmethyl)amine is a chromane derivative featuring a primary aminomethyl group attached at the 8-position of the 3,4-dihydro-2H-1-benzopyran scaffold. It has the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. This compound serves primarily as a synthetic intermediate or fragment in medicinal chemistry research, with the chromane core being a recognized privileged scaffold due to its presence in numerous biologically active natural products and synthetic therapeutics.

Why (Chroman-8-ylmethyl)amine Cannot Be Arbitrarily Substituted with Other Chromane Amine Isomers or N-Alkyl Derivatives in SAR-Driven Research


Chromane derivatives exhibit profound differences in biological activity and target engagement based on the specific position of amine substitution on the core scaffold. A recent structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry demonstrated that the 8-substituent of chromane derivatives exerts the most pronounced effect on α₂A-adrenoceptor (α₂A-AR) agonistic activity among all substitution positions evaluated. Consequently, substituting (Chroman-8-ylmethyl)amine with a 3-amino, 4-amino, or 8-amino (direct amine attachment without methyl spacer) chromane analog will not preserve the spatial orientation, electronic properties, or receptor interaction profile conferred by the 8-aminomethyl substitution pattern. The presence of the primary amine also distinguishes this compound from its N-methylated counterpart (CAS 1048970-16-6), which introduces altered basicity, lipophilicity, and steric bulk that can significantly impact receptor binding, metabolic stability, and downstream synthetic derivatization pathways.

Quantitative Differentiation Evidence for (Chroman-8-ylmethyl)amine Relative to Chromane Amine Comparators


Positional Substitution on the Chromane Scaffold: 8-Substitution Confers Superior α₂A-Adrenoceptor Agonist Activity Compared to Alternative Positions

A comprehensive SAR study of chromane derivatives for α₂A-AR agonism demonstrated that substitution at the 8-position exerts the most pronounced effect on receptor activation compared to alternative substitution positions (e.g., 3-amino, 4-amino, or other ring positions). The 8-substituted chromane derivatives exhibited enhanced conformational constraint that optimizes interaction with the α₂A-AR binding pocket. While the specific (Chroman-8-ylmethyl)amine compound was not directly assayed in this study, the class-level SAR inference establishes that 8-substituted chromane derivatives possess uniquely favorable activity at this therapeutically relevant GPCR target. Two optimized 8-substituted chromane compounds (A9 and B9) from this series achieved EC₅₀ values of 0.78 nM and 0.23 nM, respectively, with selectivity indexes surpassing the clinical comparator dexmedetomidine (DMED) by 10–80 fold.

α₂A-Adrenoceptor Structure-Activity Relationship GPCR Agonism

Primary Amine versus N-Methylated Amine: (Chroman-8-ylmethyl)amine Offers Superior Synthetic Versatility and Distinct Pharmacological Profile

(Chroman-8-ylmethyl)amine (primary amine, MW 163.22) differs fundamentally from its N-methylated derivative N-methyl-(chroman-8-ylmethyl)amine (secondary amine, CAS 1048970-16-6, MW 177.25) [1]. The primary amine functionality provides a reactive handle for diverse synthetic derivatizations including acylation, sulfonylation, reductive amination, and urea/thiourea formation without the steric hindrance and altered basicity introduced by N-methylation. N-methylation modifies a compound's basicity, lipophilicity, metabolic stability, and receptor binding profile—potentially increasing membrane permeability and blocking enzymatic degradation, but also altering target engagement selectivity. For researchers requiring an unsubstituted primary amine for fragment elaboration or SAR exploration, (Chroman-8-ylmethyl)amine represents the more versatile and less biased starting point.

Drug Discovery Fragment-Based Design Medicinal Chemistry

8-Aminomethyl versus 8-Amino Substitution: The Methylene Spacer Confers Distinct Conformational Flexibility and Receptor Interactions

(Chroman-8-ylmethyl)amine incorporates a methylene (-CH₂-) spacer between the chromane core and the amine group, distinguishing it from chroman-8-amine (CAS 113722-25-1) where the amine is directly attached to the aromatic ring. The methylene spacer introduces an additional rotatable bond (quantified as one rotatable bond in computational property analysis [1]) that alters the conformational landscape and spatial positioning of the amine group relative to the chromane scaffold. In the context of GPCR ligand design, such as the α₂A-AR agonist series discussed above, the 8-aminomethyl substitution pattern can be critical for achieving the specific hydrogen bonding geometry with receptor residues (e.g., ASP128³.³²) identified as indispensable for agonist activity. Direct 8-amino substitution eliminates this conformational degree of freedom, potentially altering binding orientation and target engagement.

Chromane SAR Conformational Analysis GPCR Ligand Design

Evidence-Based Research Applications for (Chroman-8-ylmethyl)amine (CAS 933727-40-3)


Design and Synthesis of Novel α₂A-Adrenoceptor Selective Agonists via 8-Substituted Chromane Scaffolds

(Chroman-8-ylmethyl)amine is strategically positioned as a key intermediate for constructing α₂A-AR agonists. Recent SAR evidence demonstrates that 8-substitution on the chromane scaffold yields the most pronounced enhancement in α₂A-AR agonistic activity, with optimized derivatives achieving sub-nanomolar EC₅₀ values (0.78 nM and 0.23 nM) and selectivity indexes 10–80 fold greater than the clinical benchmark dexmedetomidine. The primary aminomethyl group provides a versatile anchor point for further elaboration to optimize potency, selectivity, and in vivo pharmacokinetic properties, as demonstrated by the A9 and B9 series which showed dose-dependent in vivo efficacy in murine models with ED₅₀ values of 1.54 mg/kg and 0.138 mg/kg, respectively.

Fragment-Based Drug Discovery Requiring an Unsubstituted Primary Amine Handle for Library Diversification

For fragment-based screening and lead generation programs, (Chroman-8-ylmethyl)amine offers the structurally unbiased primary amine functionality essential for unbiased fragment elaboration. Unlike its N-methylated counterpart (CAS 1048970-16-6) which imposes fixed N-substitution that alters basicity, lipophilicity, and steric profile , the primary amine permits diverse parallel derivatization strategies including acylation, sulfonylation, and reductive amination to explore diverse chemical space around the privileged chromane core.

Conformational SAR Studies Comparing 8-Aminomethyl versus 8-Amino Chromane Derivatives in GPCR Targeting

The presence of the methylene spacer between the chromane core and amine group in (Chroman-8-ylmethyl)amine introduces one rotatable bond [1] that is absent in chroman-8-amine (CAS 113722-25-1). This structural difference provides a critical variable for conformational SAR investigations, particularly for targets where amine positioning and hydrogen bond geometry are essential for receptor activation—as exemplified by the ASP128³.³² interaction identified as indispensable for α₂A-AR agonism. Researchers comparing these two scaffolds can systematically evaluate how conformational flexibility at the 8-position influences target engagement, selectivity, and downstream pharmacology.

Synthesis of Patent-Disclosed Aminomethylchroman Derivatives for CNS and Fundic Relaxation Indications

The aminomethylchroman substructure present in (Chroman-8-ylmethyl)amine forms the core of multiple patented therapeutic series, including compounds with fundic relaxation properties for functional dyspepsia [2] and substituted aminomethylchromans investigated for CNS disorders including serotoninergic system modulation. [3] [4] (Chroman-8-ylmethyl)amine serves as a foundational building block for constructing these and related patent-class compounds, enabling medicinal chemistry teams to explore intellectual property space around the aminomethylchroman pharmacophore without infringing on more complex, fully elaborated clinical candidates.

Quote Request

Request a Quote for (Chroman-8-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.